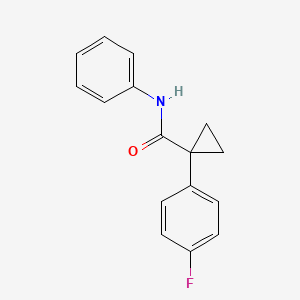

1-(4-fluorophenyl)-N-phenylcyclopropane-1-carboxamide

Description

1-(4-Fluorophenyl)-N-phenylcyclopropane-1-carboxamide is a cyclopropane-containing carboxamide derivative characterized by a 4-fluorophenyl group attached to the cyclopropane ring and a phenyl substituent on the carboxamide nitrogen. The 4-fluorophenyl moiety is a common pharmacophore in medicinal chemistry, contributing to enhanced lipophilicity and metabolic stability .

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-phenylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO/c17-13-8-6-12(7-9-13)16(10-11-16)15(19)18-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOWVDRWFQLOHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-phenylcyclopropane-1-carboxamide typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the carboxamide group. One common method involves the reaction of 4-fluorobenzyl chloride with phenylmagnesium bromide to form 4-fluorophenylphenylmethane. This intermediate is then subjected to cyclopropanation using diazomethane in the presence of a catalyst such as copper(I) chloride. The resulting cyclopropane derivative is then converted to the carboxamide by reaction with ammonia or an amine under appropriate conditions.

Industrial Production Methods

Industrial production of 1-(4-fluorophenyl)-N-phenylcyclopropane-1-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-phenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(4-fluorophenyl)-N-phenylcyclopropane-1-carboxamide has been studied extensively for its pharmacological properties. Notably, it exhibits orexin receptor antagonism , suggesting potential applications in treating sleep disorders such as insomnia and narcolepsy. This mechanism involves blocking orexin receptors, which play a crucial role in regulating wakefulness and arousal.

Anti-Cancer Activity

Recent studies have indicated that this compound possesses anti-cancer properties . It has been shown to induce apoptosis in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induces apoptosis |

| U87 | 45.2 ± 13.0 | Cytotoxicity against glioblastoma |

In vivo studies demonstrated its ability to suppress tumor growth in mouse models, highlighting its potential as an anti-cancer agent .

Biological Interactions

The compound's interaction with biological macromolecules has been a subject of investigation. Preliminary studies suggest involvement in pathways related to apoptosis and cell proliferation, which are critical for cancer therapy. Techniques such as binding assays and functional assays are employed to evaluate its receptor affinity and efficacy .

Case Studies and Research Findings

Several studies have documented the biological evaluation of derivatives of this compound:

- A study reported the synthesis of novel derivatives of cyclopropane carboxamides that exhibited effective inhibition on the proliferation of human myeloid leukemia cell lines while showing low cytotoxicity .

- Another investigation focused on the structure-activity relationships of these compounds, providing insights into how modifications can enhance their biological efficacy .

Biological Activity

1-(4-Fluorophenyl)-N-phenylcyclopropane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : 1-(4-fluorophenyl)-N-phenylcyclopropane-1-carboxamide

- Molecular Formula : C16H16FNO

- Molecular Weight : 273.31 g/mol

The biological activity of 1-(4-fluorophenyl)-N-phenylcyclopropane-1-carboxamide is primarily attributed to its interaction with various neurotransmitter systems. The compound has been shown to modulate receptor activity, particularly in the central nervous system (CNS). Key mechanisms include:

- Receptor Binding : The compound exhibits affinity for certain neurotransmitter receptors, which can influence synaptic transmission and neuronal excitability.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters such as dopamine and serotonin.

Biological Activity Overview

The biological activities associated with 1-(4-fluorophenyl)-N-phenylcyclopropane-1-carboxamide can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antidepressant Effects | Demonstrated potential in animal models for alleviating depressive symptoms. |

| Anxiolytic Properties | Exhibited anxiolytic effects in behavioral assays. |

| Analgesic Activity | Showed promise in reducing pain responses in preclinical studies. |

Case Studies

Several case studies have investigated the biological effects of this compound, particularly in relation to its antidepressant and anxiolytic properties.

Case Study 1: Antidepressant Effects

A study conducted on rodent models evaluated the antidepressant-like effects of 1-(4-fluorophenyl)-N-phenylcyclopropane-1-carboxamide. The results indicated a significant reduction in immobility time during forced swim tests, suggesting an antidepressant effect comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .

Case Study 2: Anxiolytic Properties

In another study focusing on anxiety-related behaviors, the compound was administered to mice subjected to elevated plus maze tests. The findings revealed increased time spent in open arms, indicating reduced anxiety levels .

Pharmacological Profile

The pharmacological profile of 1-(4-fluorophenyl)-N-phenylcyclopropane-1-carboxamide includes:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Cyclopropane Ring

Cyclopropane Ring Modifications

- The imidazole-propyl chain on the carboxamide nitrogen may enhance binding to biological targets (e.g., enzymes or receptors) through hydrogen bonding or π-π interactions .

- N-(2-bromophenyl)-N-(4-methoxybenzyl)-1-methylcyclopropanecarboxamide (): Features a methyl group on the cyclopropane and a bromophenyl substituent. The electron-withdrawing bromine atom may alter electronic properties, affecting reactivity and stability .

Aromatic Ring Variations

- N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (): Replaces the 4-fluorophenyl group with a phenyl ring and introduces a 4-methoxyphenoxy substituent. The methoxy group’s electron-donating nature improves solubility but may reduce metabolic stability compared to fluoro substituents .

- This highlights the fluorophenyl group’s versatility in enhancing target affinity across diverse drug scaffolds .

Carboxamide Nitrogen Substitutions

Key Observations :

- N-Phenyl substituents (e.g., target compound) favor aromatic interactions but may limit solubility.

- N,N-Diethyl groups () improve yield (52%) and diastereoselectivity (dr 17:1) during synthesis compared to bulkier substituents .

- Piperidine-containing analogs (e.g., Cyclopropylfentanyl in ) exhibit potent opioid activity due to µ-opioid receptor interactions, underscoring the pharmacological impact of nitrogen substitutions .

Pharmacological and Functional Comparisons

- Ezetimibe (): Targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, inhibiting cholesterol absorption. The 4-fluorophenyl and hydroxyl groups are critical for binding, whereas cyclopropane analogs may lack this specificity .

- Cyclopropylfentanyl (): A synthetic opioid with high potency. The piperidine and phenethyl groups are essential for µ-opioid receptor binding, unlike simpler N-phenyl carboxamides .

Q & A

What are the established synthetic routes for 1-(4-fluorophenyl)-N-phenylcyclopropane-1-carboxamide, and how can reaction yields be optimized?

Level: Basic

Answer:

The compound is typically synthesized via cyclopropanation of a cyclopropene precursor, as demonstrated in analogous carboxamide derivatives. For example, a related compound (N,N-diethyl-1-(4-fluorophenyl)-2-phenoxycyclopropane-1-carboxamide) was prepared using cycloprop-2-ene-1-carboxamide intermediates and phenol under specific stoichiometric conditions, achieving a 52% yield after silica gel chromatography . Key optimization strategies include:

- Stoichiometric control : Using 4.00 equivalents of nucleophilic reagents (e.g., phenol) to drive the reaction.

- Diastereomer separation : Employing preparative column chromatography (hexanes/EtOAc gradients) to isolate products with diastereomeric ratios (dr) up to 17:1 .

- Reaction monitoring : TLC (Rf 0.23 in hexanes/EtOAc 5:1) and NMR (δ 7.35–6.96 ppm for aromatic protons) to confirm intermediate purity .

How can researchers resolve contradictions in spectral data for cyclopropane-carboxamide derivatives?

Level: Advanced

Answer:

Discrepancies in spectral interpretation often arise from diastereomerism or conformational flexibility. For example:

- 1H NMR ambiguity : Overlapping aromatic proton signals (δ 7.35–6.96 ppm) in diastereomeric mixtures may require advanced techniques like 2D-COSY or NOESY to resolve spatial arrangements .

- Mass spectrometry validation : Cross-referencing experimental data with NIST Standard Reference Database 69 ensures accurate molecular ion ([M+H]+) identification, though users must account for potential fragmentation artifacts .

- Crystallographic verification : Single-crystal X-ray diffraction (as used for N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide) provides definitive structural confirmation, resolving ambiguities in cyclopropane ring geometry .

What computational methods are recommended for predicting the reactivity of cyclopropane-carboxamide derivatives?

Level: Advanced

Answer:

Modern approaches integrate quantum chemical calculations and machine learning:

- Reaction path search : Tools like the Artificial Force Induced Reaction (AFIR) method model cyclopropanation energetics, identifying transition states and intermediates .

- Solubility prediction : COSMO-RS simulations can address low aqueous solubility (a common limitation for carboxamides) by evaluating solvent-solute interactions .

- Docking studies : For bioactive derivatives, molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes, guiding structural modifications .

How do researchers design experiments to evaluate the biological activity of fluorophenyl-carboxamide derivatives?

Level: Basic

Answer:

Key methodological considerations include:

- Enzyme inhibition assays : Use fluorometric or colorimetric substrates (e.g., p-nitrophenyl phosphate) to measure inhibition kinetics. Selectivity is validated against off-target enzymes .

- Cellular uptake studies : Employ fluorescent labeling (e.g., BODIPY tags) or LC-MS/MS to quantify intracellular concentrations, addressing solubility limitations .

- In vivo models : Pharmacokinetic profiling (e.g., t1/2, Cmax) in rodent models ensures bioavailability, with cyclopropane stability assessed via plasma metabolite analysis .

What strategies mitigate diastereomer formation during cyclopropane-carboxamide synthesis?

Level: Advanced

Answer:

Diastereoselectivity is influenced by steric and electronic factors:

- Chiral auxiliaries : Incorporating enantiopure amines (e.g., Evans auxiliaries) during cyclopropanation can enforce dr >20:1 .

- Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Rh(II)) with chiral ligands (e.g., Box) induce enantioselectivity in cyclopropene ring-opening .

- Temperature control : Lower reaction temperatures (−20°C to 0°C) reduce kinetic diastereomer interconversion, as demonstrated in analogous syntheses .

How can researchers validate the purity of 1-(4-fluorophenyl)-N-phenylcyclopropane-1-carboxamide for in vitro studies?

Level: Basic

Answer:

Multi-modal characterization is essential:

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) confirm >95% purity, with ESI-MS verifying molecular weight (e.g., m/z 310.3 [M+H]+) .

- Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (e.g., C: 69.67%, H: 4.89%, N: 4.52%) .

- Thermal analysis : DSC detects polymorphic transitions (mp 110–114°C for related compounds) .

What advanced separation techniques are suitable for isolating cyclopropane-carboxamide diastereomers?

Level: Advanced

Answer:

Beyond silica gel chromatography:

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) resolve enantiomers under normal-phase conditions .

- Crystallization-induced diastereomer resolution (CIDR) : Seeding with enantiopure crystals enriches dr to >99:1 in recrystallized products .

- Membrane technologies : Nanofiltration (MWCO 200–300 Da) separates small-molecule diastereomers based on hydrodynamic radius differences .

How do structural modifications to the fluorophenyl or cyclopropane moieties impact bioactivity?

Level: Advanced

Answer:

SAR studies reveal:

- Fluorophenyl substitution : Para-fluoro groups enhance metabolic stability (vs. chloro or bromo analogs) by reducing CYP450-mediated oxidation .

- Cyclopropane rigidity : The strained ring enforces planar geometry, improving target binding (e.g., ΔG = −9.2 kcal/mol in docking studies) .

- N-Phenyl replacement : Substituting with heteroaromatic groups (e.g., pyridinyl) modulates logP values, balancing solubility and membrane permeability .

What are the limitations of current synthetic methods for cyclopropane-carboxamides?

Level: Advanced

Answer:

Key challenges include:

- Low yields : Cyclopropanation reactions often suffer from side reactions (e.g., ring-opening), necessitating stoichiometric metal catalysts .

- Scalability : Multi-step purifications (e.g., column chromatography) hinder industrial translation. Flow chemistry systems improve throughput .

- Stereochemical erosion : Diastereomer interconversion under acidic/basic conditions requires pH-controlled workups .

How can interdisciplinary approaches accelerate the development of novel cyclopropane-carboxamide derivatives?

Level: Advanced

Answer:

Integrate:

- Computational design : ICReDD’s reaction path search algorithms predict viable synthetic routes, reducing trial-and-error experimentation .

- High-throughput screening (HTS) : Microplate-based assays rapidly evaluate 10^3–10^4 derivatives for target inhibition .

- Data-driven optimization : Machine learning models (e.g., random forests) correlate structural descriptors (e.g., Hammett σ) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.